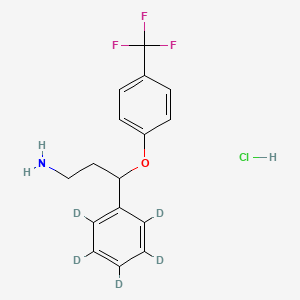

Desmethylfluoxetine-d5 Hydrochloride

Übersicht

Beschreibung

Desmethylfluoxetine-d5 Hydrochloride, also known as Norfluoxetine-d5 Hydrochloride, is a compound with the CAS number 1188265-34-0 . It’s not intended for human or veterinary use but for research purposes.

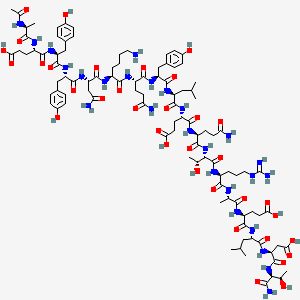

Molecular Structure Analysis

The molecular formula of Desmethylfluoxetine-d5 Hydrochloride is C16H17ClF3NO. The SMILES string representation isCl.[2H]c1c([2H])c([2H])c(c([2H])c1[2H])C(CCNC)Oc2ccc(cc2)C(F)(F)F . This representation can be used to visualize the molecular structure in appropriate software.

Wissenschaftliche Forschungsanwendungen

Neuroscience Research

Desmethylfluoxetine-d5 Hydrochloride is used in neuroscience research . It is an active metabolite of fluoxetine, which is a selective serotonin reuptake inhibitor (SSRI) . SSRIs are commonly used in the treatment of depression, anxiety disorders, and some personality disorders .

Behavioral Neuroscience

This compound is also used in behavioral neuroscience . It can help researchers understand the effects of fluoxetine and its metabolites on behavior, especially in models of depression .

Toxicology & Xenobiotic Metabolism

Desmethylfluoxetine-d5 Hydrochloride is used in toxicology and xenobiotic metabolism studies . It helps in understanding how the body metabolizes fluoxetine and its metabolites .

Cytochrome P450 Studies

This compound is formed from fluoxetine by the cytochrome P450 (CYP) isoforms CYP2C9, CYP2C19, and CYP3A . Therefore, it is used in studies related to these enzymes .

Environmental Toxicology

Desmethylfluoxetine-d5 Hydrochloride has been found in the tissues of fish exposed to wastewater effluent . This makes it relevant in environmental toxicology studies .

Pharmacokinetic Studies

Desmethylfluoxetine-d5 Hydrochloride is used in pharmacokinetic studies . It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of fluoxetine .

High-Pressure Liquid Chromatography (HPLC)

This compound is used in HPLC for the simultaneous resolution and detection of the enantiomers of fluoxetine and their metabolites in human plasma .

COVID-19 Research

Interestingly, Norfluoxetine-d5 Hydrochloride (Phenyl-d5) is also listed under COVID-19 research and reference materials . However, the exact role it plays in this context is not clear from the available information .

Wirkmechanismus

Target of Action

Desmethylfluoxetine-d5 Hydrochloride, also known as Norfluoxetine-d5 Hydrochloride (Phenyl-d5), primarily targets the serotonin reuptake transporter . This transporter plays a crucial role in the regulation of serotonin levels in the synaptic cleft, which is a key factor in many psychological conditions .

Mode of Action

Norfluoxetine-d5 Hydrochloride acts by inhibiting the serotonin reuptake in the synapse by binding to the reuptake pump on the neuronal membrane . This increases the availability of serotonin and enhances neurotransmission . It has also been suggested that it can increase noradrenaline and dopamine levels in the prefrontal cortex through its interaction with the 5-HT 2C receptor .

Biochemical Pathways

The compound affects the serotonergic neurotransmission pathway by potently and selectively inhibiting the neuronal reuptake of serotonin . This leads to an increase in serotonin concentration in the synaptic cleft, enhancing serotonergic neurotransmission .

Pharmacokinetics

The compound is almost completely absorbed after oral administration . It is metabolized by the cytochrome P450 (CYP) isoforms CYP2C9, CYP2C19, and CYP3A . The metabolite Norfluoxetine is also an active compound that inhibits serotonin reuptake .

Result of Action

The increase in serotonin availability at the synaptic cleft enhances neurotransmission, which can lead to an improvement in symptoms of depression and other psychiatric disorders . This can result in mood elevation and reduction in anxiety and negative thoughts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Norfluoxetine-d5 Hydrochloride. For instance, individual differences in metabolism speed, influenced by factors such as genetics, age, and overall health, can affect the drug’s effectiveness and the duration of its action . Furthermore, the compound has been found in the tissues of fish exposed to wastewater effluent , indicating that it can persist in the environment and potentially affect wildlife.

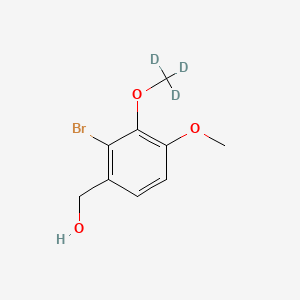

Eigenschaften

IUPAC Name |

3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/i1D,2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTWWEPBGGXBTO-GWVWGMRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670082 | |

| Record name | 3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethylfluoxetine-d5 Hydrochloride | |

CAS RN |

1188265-34-0 | |

| Record name | Benzene-2,3,4,5,6-d5-propanamine, γ-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B588939.png)

![3-{[(Butan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B588944.png)

![N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide](/img/structure/B588945.png)

![N-(2-Hydroxyethyl)-N-[(trimethylsilyl)methyl]acetamide](/img/structure/B588953.png)